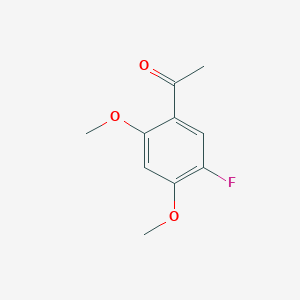
1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with an ethanone group as the functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-hydroxyphenyl)ethanone: Similar in structure but with a hydroxyl group instead of methoxy groups.
1-(2,5-Dimethoxyphenyl)ethanone: Lacks the fluorine atom but has two methoxy groups.
1-(3,5-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups in different positions.
Uniqueness: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
1-(5-fluoro-2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 |
InChI-Schlüssel |
QQJQFCVASFMNGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















